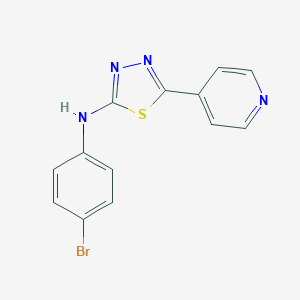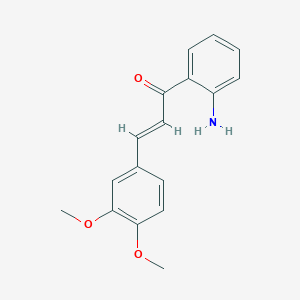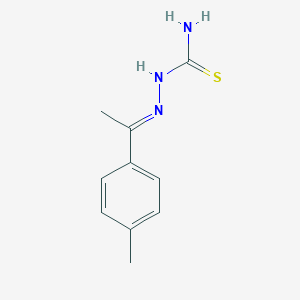
1-(4-Methylphenyl)ethanone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)ethanone thiosemicarbazone, also known as 4-Methylthiosemicarbazone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)ethanone thiosemicarbazone is not fully understood. However, studies have suggested that this compound acts by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 1-(4-Methylphenyl)ethanone thiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methylphenyl)ethanone thiosemicarbazone can induce oxidative stress in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes and proteins that are essential for cancer cell survival, including ribonucleotide reductase, thioredoxin reductase, and topoisomerase II.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Methylphenyl)ethanone thiosemicarbazone in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines and has the potential to be developed into a new anti-cancer drug. However, one of the main limitations of using this compound is its toxicity. Studies have shown that 1-(4-Methylphenyl)ethanone thiosemicarbazone can be toxic to normal cells at high concentrations, which may limit its potential use in clinical settings.
Future Directions
There are several future directions for research on 1-(4-Methylphenyl)ethanone thiosemicarbazone. One of the main areas of focus is the development of new anti-cancer drugs based on this compound. Additionally, studies are needed to better understand the mechanism of action of 1-(4-Methylphenyl)ethanone thiosemicarbazone and its potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Finally, studies are needed to investigate the safety and toxicity of this compound in animal models and in clinical trials.
Synthesis Methods
The synthesis of 1-(4-Methylphenyl)ethanone thiosemicarbazone can be achieved through several methods. One of the most common methods involves the reaction of 4-methylacetophenone with thiosemicarbazide in the presence of a catalyst, such as hydrochloric acid or acetic acid. This reaction results in the formation of 1-(4-Methylphenyl)ethanone thiosemicarbazone as a yellow crystalline solid.
Scientific Research Applications
1-(4-Methylphenyl)ethanone thiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 1-(4-Methylphenyl)ethanone thiosemicarbazone has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
properties
Product Name |
1-(4-Methylphenyl)ethanone thiosemicarbazone |
|---|---|
Molecular Formula |
C10H13N3S |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
[(E)-1-(4-methylphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3S/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8+ |
InChI Key |
CLXMWTWYQLEKAI-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=S)N)/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




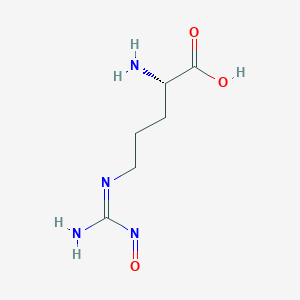
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

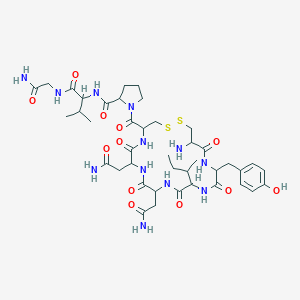
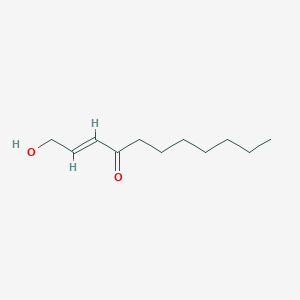
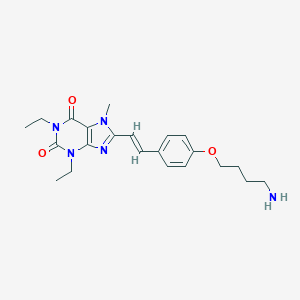
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)


